![molecular formula C12H9NO3 B3226836 5-(2-Hydroxyphenyl)nicotinic acid CAS No. 1258609-83-4](/img/structure/B3226836.png)
5-(2-Hydroxyphenyl)nicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid, was reported in a study . The compound was synthesized from the condensation of o-phenylenediamine and 5-methoxysalicaldehyde. The synthesized compound was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .Molecular Structure Analysis
The molecular structure of 5-(2-Hydroxyphenyl)nicotinic acid is represented by the empirical formula C12H9NO3 . The molecular weight is 215.20 g/mol. The SMILES string representation is O=C(O)C1=CN=CC(C2=CC(O)=CC=C2)=C1 .Scientific Research Applications
- Researchers have explored the antimicrobial potential of 5-(2-Hydroxyphenyl)nicotinic acid and its derivatives. For instance, a series of acylhydrazones derived from nicotinic acid exhibited promising activity against Gram-positive bacteria, including Staphylococcus epidermidis and Staphylococcus aureus strains .
- Additionally, 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives synthesized from these acylhydrazones demonstrated high antimicrobial activity, particularly against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) strains .
- Computational studies, including density functional theory (DFT) analyses, have explored the molecular properties and interactions of 5-(2-Hydroxyphenyl)nicotinic acid derivatives. These investigations aid in drug design and optimization .
- Researchers have evaluated the cytotoxicity of the synthesized compounds. Importantly, the most promising antimicrobial agents did not exhibit toxicity against normal cell lines, suggesting their potential for therapeutic use .
- Biofilms contribute to antibiotic resistance and chronic infections. Investigating the ability of 5-(2-Hydroxyphenyl)nicotinic acid derivatives to inhibit biofilm formation could lead to novel strategies for combating bacterial infections .
Antimicrobial Activity
Molecular Modeling and Drug Design
Cytotoxicity Assessment
Biofilm Inhibition
Mechanism of Action
Target of Action
5-(2-Hydroxyphenyl)nicotinic acid, a derivative of nicotinic acid, has been found to exhibit promising activity against Gram-positive bacteria . The primary targets of this compound are likely bacterial cells, particularly strains such as Staphylococcus epidermidis and Staphylococcus aureus . These bacteria are known to cause various infections in humans, and the ability of 5-(2-Hydroxyphenyl)nicotinic acid to inhibit their growth suggests its potential as an antimicrobial agent .
Mode of Action
It is believed to interact with its bacterial targets, leading to their inhibition . The compound is synthesized through a series of condensation reactions with appropriate aldehydes, resulting in a series of acylhydrazones . These acylhydrazones are then subjected to a cyclization reaction, yielding 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives . These derivatives have been found to exhibit antimicrobial activity .
Biochemical Pathways
Nicotine degradation pathways, such as the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria . As a derivative of nicotinic acid, 5-(2-Hydroxyphenyl)nicotinic acid may interact with these pathways, disrupting the normal functioning of bacterial cells .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the presence of metabolic enzymes .
Result of Action
The primary result of the action of 5-(2-Hydroxyphenyl)nicotinic acid is the inhibition of bacterial growth . The compound has been found to exhibit promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Staphylococcus aureus .
Action Environment
The action of 5-(2-Hydroxyphenyl)nicotinic acid can be influenced by various environmental factors. For instance, the compound was synthesized under catalyst- and solvent-free conditions, which is considered environmentally friendly . The efficacy and stability of the compound could be affected by factors such as temperature, pH, and the presence of other substances in the environment .
properties
IUPAC Name |
5-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-10(11)8-5-9(12(15)16)7-13-6-8/h1-7,14H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJYNGNYJDGQMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679488 | |
Record name | 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyphenyl)nicotinic acid | |
CAS RN |
1258609-83-4 | |
Record name | 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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